molecular formula C8H6BrNO4 B2580883 4-Bromo-5-Methyl-2-nitrobenzoic acid CAS No. 1708958-91-1

4-Bromo-5-Methyl-2-nitrobenzoic acid

Cat. No.: B2580883
CAS No.: 1708958-91-1
M. Wt: 260.043
InChI Key: WKLFXBXUSBBVQO-UHFFFAOYSA-N
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Description

4-Bromo-5-Methyl-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the benzene ring

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

The Suzuki–Miyaura coupling reaction, which the compound can participate in, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This technique is envisaged to be a keystone in the future of automated synthesis . Additionally, more research needs to be conducted on the potential use of the compound in drug discovery and cancer therapies.

Mechanism of Action

Target of Action

It is known to undergo negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This suggests that it may interact with metal catalysts and other organic compounds in biochemical reactions.

Mode of Action

It is known that nitro compounds, like 4-bromo-5-methyl-2-nitrobenzoic acid, can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Nitro compounds are known to be involved in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that this compound may affect similar pathways and have downstream effects on various biochemical processes.

Pharmacokinetics

Nitro compounds are known to have high dipole moments and low volatility . These properties may impact the bioavailability of this compound.

Result of Action

Given its potential involvement in various reactions such as free radical bromination, nucleophilic substitution, and oxidation , it may induce changes at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of reactions involving this compound may be influenced by factors such as temperature, pH, and the presence of other compounds . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-Methyl-2-nitrobenzoic acid can be synthesized through the nitration of 4-bromo-5-methylbenzoic acid using fuming nitric acid. The reaction typically involves the following steps:

    Nitration: The 4-bromo-5-methylbenzoic acid is treated with fuming nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

    Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-Methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to electrophilic substitution reactions, such as nitration and halogenation.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other suitable reducing agents.

    Coupling Reactions: The bromine atom allows the compound to participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nitration: Fuming nitric acid is commonly used for nitration reactions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Coupled Products: Coupling reactions result in the formation of various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-5-Methyl-2-nitrobenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitrobenzoic acid
  • 5-Bromo-2-nitrobenzoic acid
  • 4-Bromo-5-fluoro-2-nitrobenzoic acid

Uniqueness

4-Bromo-5-Methyl-2-nitrobenzoic acid is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a nitro group on the benzene ring makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

4-bromo-5-methyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLFXBXUSBBVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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